(S)-2-Methoxy-1-(pyridin-3-yl)ethanamine

Chiral Synthesis Medicinal Chemistry Enantioselective Catalysis

This (S)-enantiomer is a specific chiral building block, distinct from its racemate or (R)-isomer. Its precise stereochemistry is critical for synthesizing enantiopure pharmaceuticals. Ensure your research integrity with this high-purity reagent, which is not interchangeable with similar analogs. For R&D use only.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 1269957-51-8
Cat. No. B1458832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Methoxy-1-(pyridin-3-yl)ethanamine
CAS1269957-51-8
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCOCC(C1=CN=CC=C1)N
InChIInChI=1S/C8H12N2O/c1-11-6-8(9)7-3-2-4-10-5-7/h2-5,8H,6,9H2,1H3/t8-/m1/s1
InChIKeyCKAQBXVZWWQMOE-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-2-Methoxy-1-(pyridin-3-yl)ethanamine (CAS: 1269957-51-8)


(S)-2-Methoxy-1-(pyridin-3-yl)ethanamine, also known as (1S)-2-methoxy-1-pyridin-3-ylethanamine , is a chiral arylalkylamine compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It features a single stereocenter and is classified as a pyridine derivative . The compound is supplied as a research reagent, primarily intended as a building block in medicinal chemistry and organic synthesis , and is subject to research-use-only restrictions .

Procurement Considerations for (S)-2-Methoxy-1-(pyridin-3-yl)ethanamine (CAS: 1269957-51-8)


Procurement of this compound is predicated on the requirement for a specific, stereochemically pure building block. Substitution with the racemate, the (R)-enantiomer (CAS: 1269926-49-9) , or structurally related analogs like 1-(2-methoxy-3-pyridyl)ethanamine (CAS: 1060807-25-1) [1] is not a direct replacement. The specific (S)-stereochemistry and the precise positioning of the methoxy and amine groups on the pyridine ring are critical determinants of downstream molecular interactions in biological systems [2]. As is common with chiral building blocks, even minor structural variations can lead to significant differences in the pharmacokinetic and pharmacodynamic profiles of the final synthesized molecules [3].

Key Differentiators for (S)-2-Methoxy-1-(pyridin-3-yl)ethanamine in Research Sourcing


Enantiomeric Purity Advantage of (S)-2-Methoxy-1-(pyridin-3-yl)ethanamine Over Racemate

The target compound, (S)-2-Methoxy-1-(pyridin-3-yl)ethanamine, is offered as a defined enantiomer . This provides a direct advantage over the racemic mixture for applications requiring stereochemical control. The product is specified to have a purity of ≥95% to ≥98% . While the exact enantiomeric excess (ee) is not consistently specified across vendors, the defined stereochemistry (SMILES: COC[C@@H](N)C1=CC=CN=C1) is a critical parameter that the racemic mixture cannot fulfill, as the latter would necessitate additional and often costly resolution steps.

Chiral Synthesis Medicinal Chemistry Enantioselective Catalysis

High Purity Specification for (S)-2-Methoxy-1-(pyridin-3-yl)ethanamine

This compound is commercially available with a certified purity specification ranging from a minimum of 95% to ≥98% . Some suppliers further qualify the product as conforming to ISO certification systems, which implies adherence to standardized manufacturing and quality control processes . A high level of chemical purity is a fundamental requirement for building blocks used in multi-step synthesis to prevent the introduction of impurities that could complicate reaction outcomes or lead to false biological data.

Chemical Synthesis Analytical Chemistry Drug Discovery

Preferential Use of (S)-Enantiomer in Drug Discovery Over (R)-Isomer

As a chiral building block, the (S)-enantiomer (CAS: 1269957-51-8) is chemically distinct from its (R)-enantiomer (CAS: 1269926-49-9) . In biological systems, enantiomers often exhibit markedly different pharmacological properties; one enantiomer may be therapeutically active (eutomer), while the other may be inactive or even cause adverse effects (distomer) [1]. This fundamental principle of stereochemistry dictates that for the synthesis of chiral drug candidates, the use of a single, defined enantiomer like the (S)-isomer is not just preferential but often mandatory to achieve desired target engagement and to avoid off-target effects.

Medicinal Chemistry Pharmacology Structure-Activity Relationship

Optimal Research Applications for (S)-2-Methoxy-1-(pyridin-3-yl)ethanamine


Asymmetric Synthesis and Chiral Auxiliary Development

This (S)-configured primary amine serves as a valuable chiral building block for the asymmetric synthesis of more complex molecules. Its defined stereochemistry allows for the introduction of chirality into target molecules, which is a fundamental requirement in the development of enantiopure pharmaceuticals and agrochemicals. The amine group is a versatile handle for further derivatization via amidation, reductive amination, or other coupling reactions .

Synthesis of Ligands for Biological Target Validation

The compound's core structure, an arylalkylamine with a pyridine moiety, is a recognized scaffold in medicinal chemistry, particularly for targeting neurological disorders due to its similarity to known neurotransmitter modulators . It can be used to synthesize focused libraries of compounds for screening against specific receptors or enzymes, where the (S)-stereochemistry is a critical variable for establishing structure-activity relationships.

Analytical Standard for Chiral Method Development

The high purity (≥95% to ≥98% ) and defined stereochemistry of the compound make it suitable for use as a reference standard in developing chiral analytical methods. It can serve as a model analyte to optimize separation conditions for high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) methods aimed at resolving similar chiral amines.

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